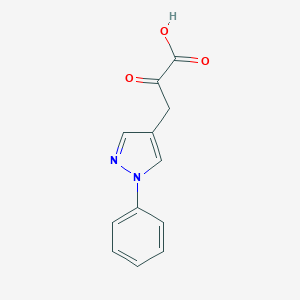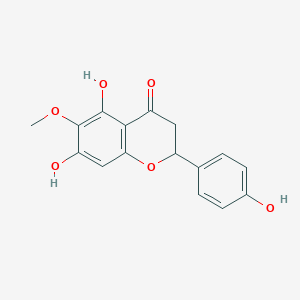
1-乙酰吲哚啉
概述
描述
1-Acetylindoline, also known as 1-(2,3-dihydro-1H-indol-1-yl)ethanone, is a substituted indole with the molecular formula C10H11NO. It is a tertiary amide characterized by a bulky nitrogen group. This compound is notable for its applications in various chemical reactions and its potential use in scientific research.
科学研究应用
1-Acetylindoline has several applications in scientific research, including:
作用机制
Target of Action
1-Acetylindoline is a substituted indole, a tertiary amide having bulky N-groups . .
Mode of Action
The mode of action of 1-Acetylindoline involves its reduction to the corresponding amine, by reaction with silane in the presence of MoO2Cl2 (a catalyst) . This suggests that 1-Acetylindoline may interact with its targets through a reduction mechanism.
Biochemical Pathways
Indoles, in general, are known to be involved in the metabolism of tryptophan, an essential amino acid .
Pharmacokinetics
Its melting point is reported to be 102-104 °c (lit) , which might influence its bioavailability.
Result of Action
1-Acetylindoline is used in the synthesis of various compounds, including 5-chloroindole . It also serves as a reactant for the preparation of triazolothiadiazepine dioxide derivatives, halo-substituted aromatic amides, and certain indolyl]ethanone derivatives as α1-adrenoreceptor antagonists . These suggest that the molecular and cellular effects of 1-Acetylindoline’s action are diverse and depend on the specific context of its use.
Action Environment
Its storage temperature is recommended to be in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
生化分析
Biochemical Properties
1-Acetylindoline interacts with various enzymes, proteins, and other biomolecules. Its reduction to the corresponding amine, by reaction with silane in the presence of MoO2Cl2 (a catalyst), has been reported . This suggests that 1-Acetylindoline can participate in biochemical reactions involving reduction processes.
Cellular Effects
Indole derivatives, to which 1-Acetylindoline belongs, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Acetylindoline may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can undergo reduction to form a corresponding amine . This suggests that 1-Acetylindoline may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: 1-Acetylindoline can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 1-acetylindole using silane in the presence of molybdenum dioxide dichloride as a catalyst yields 1-acetylindoline . Another method includes the photochemical rearrangement of 1-acetylindoline to produce 5- and 7-acetylindole derivatives .
Industrial Production Methods: Industrial production of 1-acetylindoline typically involves large-scale synthesis techniques. The process may include the use of palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds, which offers high efficiency and mild operating conditions . This method is advantageous due to its low catalyst loadings and the use of inexpensive reagents.
化学反应分析
Types of Reactions: 1-Acetylindoline undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, such as the regioselective ortho Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Reduction: Silane and molybdenum dioxide dichloride are commonly used for the reduction of 1-acetylindoline.
Substitution: Palladium catalysts and appropriate ligands are used for substitution reactions.
Major Products:
相似化合物的比较
- 1-Acetylindole
- 3-Acetylindole
- 1-Benzylindoline
- 1-Tosylindoline
Comparison: 1-Acetylindoline is unique due to its bulky nitrogen group, which influences its reactivity and the types of reactions it undergoes. Compared to 1-acetylindole, 1-acetylindoline has a more complex structure, making it suitable for specific synthetic applications . The presence of the acetyl group in 1-acetylindoline also differentiates it from other indoline derivatives, such as 1-benzylindoline and 1-tosylindoline .
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTCWULFNYNFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166984 | |
| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-30-1 | |
| Record name | 1-Acetylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoline, 1-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)







![2-Bromodibenzo[b,d]furan](/img/structure/B31776.png)


